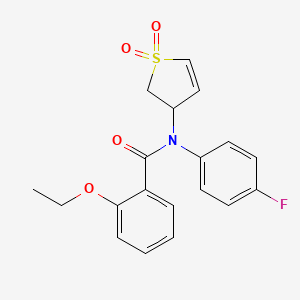
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C19H18FNO4S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-fluorophenyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiophene ring with dioxido substitution, an ethoxy group, and a fluorophenyl moiety attached to a benzamide backbone. Its unique structural properties suggest significant applications in medicinal chemistry and material science.
- Molecular Formula : C18H17FNO3S
- Molecular Weight : Approximately 403.45 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
- Anticancer Potential : Some derivatives of this class have shown promise in inhibiting cancer cell proliferation in vitro.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the dioxido group and the ethoxy substitution appears to enhance its pharmacological profile.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced antimicrobial activity |
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(4-methylphenyl)benzamide | Methyl group on phenyl ring | Variation in anti-cancer properties |
| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-nitrophenyl)benzamide | Nitro group | Different pharmacological profiles |
Study 1: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In another investigation [source], the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential therapeutic application in inflammatory diseases.
Study 3: Anticancer Activity
A recent study [source] explored the anticancer properties of this compound on human cancer cell lines. The results demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a promising avenue for further development in cancer therapy.
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors that modulate various cellular processes, leading to observed biological effects.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-2-25-18-6-4-3-5-17(18)19(22)21(15-9-7-14(20)8-10-15)16-11-12-26(23,24)13-16/h3-12,16H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINUIIODEVZANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














